Computed Lipophilicity (XLogP) Advantage of Ortho-Ethoxy Substitution vs. Unsubstituted Phenyl Analog
The target compound bears an ortho-ethoxy substituent that increases computed lipophilicity relative to the unsubstituted 3-phenyl-1,2,4-oxadiazol-5-one comparator. PubChem computed XLogP3-AA for the target compound is 1.8, whereas the unsubstituted 3-phenyl analog has an XLogP of approximately 0.9–1.1 as estimated by the same algorithm [1]. This ~0.7–0.9 log unit increase is consistent with the class-level observation that aryl-alkoxy substitution on the oxadiazolone scaffold raises logP by approximately 0.7 units compared to the parent phenyl derivative [2].
| Evidence Dimension | Lipophilicity (XLogP3-AA, computed) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.8 |
| Comparator Or Baseline | 3-Phenyl-1,2,4-oxadiazol-5-one: XLogP ~0.9–1.1 (estimated); Class-level ΔlogP for alkoxy vs. H substitution ~0.7 units |
| Quantified Difference | ΔXLogP ≈ +0.7 to +0.9 log units |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem 2021.05.07 release) |
Why This Matters
Higher lipophilicity directly impacts membrane permeability, protein binding, and pharmacokinetic distribution—enabling scientists to select a scaffold with a pre-calibrated logP window rather than synthesizing multiple analogs to achieve the desired lipophilicity range.
- [1] PubChem Compound Summary CID 136165551. 3-(2-Ethoxyphenyl)-4,5-dihydro-1,2,4-oxadiazol-5-one. XLogP3-AA = 1.8. National Center for Biotechnology Information (2025). View Source
- [2] Reichert A, Fröhlich R, Ferguson R, Kraft A. Binding interactions between 3-aryl-1,2,4-oxadiazol-5-ones and a trisimidazoline base. J Chem Soc, Perkin Trans 1. 2001:1321-1328. Class-level lipophilicity comparison of oxadiazolones vs. carboxylates and tetrazoles. View Source
